Distomadine B

CAS No.:

Cat. No.: VC1879124

Molecular Formula: C17H14N4O6

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N4O6 |

|---|---|

| Molecular Weight | 370.3 g/mol |

| IUPAC Name | 11-[2-(diaminomethylideneamino)ethyl]-8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10(14)-hexaene-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20) |

| Standard InChI Key | KPSXNCWDIVGTAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C3=C(C(=O)OC3CCN=C(N)N)OC4=CC(=NC1=C42)C(=O)O)O |

Introduction

Chemical Structure and Properties

Structural Features

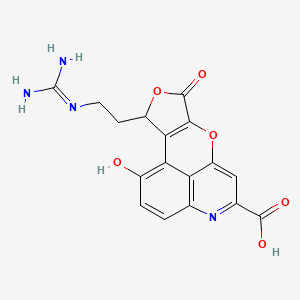

Distomadine B possesses several distinctive structural features that contribute to its chemical uniqueness:

-

A tetracyclic core comprising a pyrano[2,3,4-de]quinoline fused to a butenolide ring system

-

A 2-quinolinecarboxylic acid moiety, which is rare among marine natural products

-

A guanidine side chain attached to the core structure

-

A 6-hydroxy group on the quinoline ring

The quinoline carboxylic acid functionality places Distomadine B in relation to other natural products such as kynurenic acid and xanthurenic acid, although Distomadine B represents a significantly more complex structural architecture .

Molecular Interactions

Molecular docking studies have revealed important insights about how Distomadine B interacts with potential biological targets. When evaluated as a potential inhibitor of prolyl hydroxylase domain enzyme 2 (PHD2), Distomadine B demonstrated the following interaction patterns:

-

The oxygen of its furanone carbonyl group and pyran ring chelate active site iron in a bidentate manner

-

The carboxyl and hydroxyl groups in its quinolone ring form hydrogen bonds with specific amino acid residues (Arg322 and Asp254)

-

Its guanidine side chain forms hydrogen bonds with Thr387, Tyr303, and Arg383

These molecular interactions suggest potential applications for Distomadine B as a PHD2 inhibitor, with implications for treating hypoxia-related disorders.

Total Synthesis

Synthetic Strategy

The synthetic strategy involved the following key elements:

-

Construction of a 5-bromoquinoline intermediate

-

Suzuki cross-coupling with a vinyl boronate

-

α-ketohydroxylation of the resulting alkene

-

Double cyclization via intramolecular aldol condensation and lactonization

-

Late-stage introduction of the guanidine fragment

Key Synthetic Steps

The synthesis began with the preparation of 6-benzyloxy-4-quinolone (compound 6) via a modified Conrad–Limpach reaction from commercially available 4-benzyloxyaniline hydrochloride. This involved an aza-Michael addition to dimethyl acetylenedicarboxylate (DMAD), followed by heating in diphenyl ether at 245°C, which afforded the 4-quinolone in 70% yield .

The synthesis proceeded through several crucial transformations:

| Step | Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|---|

| 1 | Alkylation and bromination | 6-benzyloxy-4-quinolone | 5-bromoquinoline | Excellent |

| 2 | Boronic ester preparation | But-3-yn-1-ol | Vinyl boronate | 78% |

| 3 | Suzuki-Miyaura coupling | 5-bromoquinoline and vinyl boronate | Coupled product | Excellent |

| 4 | α-ketohydroxylation | Coupled product | Mixture of α-hydroxy ketones | - |

| 5 | Cyclization | α-hydroxy ketones | Tetracyclic core | 23% |

| 6 | Deprotection and guanidine introduction | Tetracyclic core | Protected Distomadine B | Quantitative |

| 7 | Acid-mediated deprotection | Protected Distomadine B | Distomadine B | 89% |

The construction of the tetracyclic core presented particular challenges, notably in the selective formation of the desired α-hydroxy ketone regioisomer. Treatment of the mixture of α-ketols with sodium hydride resulted in the formation of the tetracyclic core structure, though in moderate yield (23%) .

Structure Confirmation

The structure of synthetic Distomadine B was rigorously confirmed through X-ray crystallography of a late-stage intermediate (compound 21), providing unambiguous evidence of the tetracyclic architecture . Additionally, spectroscopic comparison of the synthetic material with data reported for the natural product confirmed their identity. Treatment of the dihydrochloride salt with concentrated ammonia in methanol gave a monohydrochloride salt whose 1H NMR in CD3OD with a drop of concentrated ammonia matched the reported data for the natural product .

Comparison with Distomadine A

Structural Differences

Distomadine A and Distomadine B share the same tetracyclic core structure but differ in one key aspect: Distomadine B contains a 2-quinolinecarboxylic acid functionality that is absent in Distomadine A . This structural difference has implications for both their synthesis and potential biological activities.

Synthetic Relationship

The total synthesis of Distomadine A was achieved from Distomadine B through a decarboxylation process. Specifically, a late-stage intermediate in the synthesis of Distomadine B was first hydrolyzed to give the corresponding acid, which then underwent decarboxylation upon heating in diphenyl ether at 190°C. This process yielded the decarboxylated tetracycle that served as a precursor to Distomadine A .

Future Research Directions

Biological Activity Exploration

Given the promising results from molecular docking studies suggesting Distomadine B as a potential PHD2 inhibitor, further biological evaluation is warranted. Specifically, in vitro and in vivo validation of its activity against PHD2-associated diseases could provide valuable insights into its therapeutic potential .

Structure-Activity Relationship Studies

The unique structural features of Distomadine B, including its tetracyclic core and guanidine side chain, provide an excellent scaffold for structure-activity relationship studies. Synthetic modifications could potentially enhance its biological activities or improve its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume